BenchChemオンラインストアへようこそ!

1-(Oxetan-3-YL)piperazine

Medicinal chemistry Physicochemical property optimization Bioisosteric replacement

1-(Oxetan-3-YL)piperazine (CAS 1254115-23-5), a heterocyclic building block with the molecular formula C7H14N2O and molecular weight 142.2 g/mol, consists of a piperazine ring substituted with an oxetane moiety at the 3-position. It is a liquid at ambient temperature with a predicted pKa of 9.03±0.10 and predicted boiling point of 227.2±25.0°C.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1254115-23-5
Cat. No. B1456795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-YL)piperazine
CAS1254115-23-5
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2COC2
InChIInChI=1S/C7H14N2O/c1-3-9(4-2-8-1)7-5-10-6-7/h7-8H,1-6H2
InChIKeyAOYSLJHKVBSXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxetan-3-YL)piperazine (CAS 1254115-23-5): Sourcing Profile for Oxetane-Piperazine Building Blocks


1-(Oxetan-3-YL)piperazine (CAS 1254115-23-5), a heterocyclic building block with the molecular formula C7H14N2O and molecular weight 142.2 g/mol, consists of a piperazine ring substituted with an oxetane moiety at the 3-position . It is a liquid at ambient temperature with a predicted pKa of 9.03±0.10 and predicted boiling point of 227.2±25.0°C . The compound functions as a versatile intermediate in medicinal chemistry, where the oxetane motif is recognized as a valuable bioisostere capable of modulating key physicochemical properties including aqueous solubility, lipophilicity, and metabolic stability when incorporated into larger molecular frameworks [1].

Why 1-(Oxetan-3-YL)piperazine Cannot Be Readily Replaced with Non-Oxetane Piperazine Analogs


In-class compounds such as 1-cyclopropylpiperazine (CAS 20327-23-5) or 1-(tetrahydro-2H-pyran-4-yl)piperazine (CAS 103898-15-5) differ fundamentally from 1-(Oxetan-3-YL)piperazine in their property-modulating capacity. The oxetane ring functions as a bioisosteric replacement for gem-dimethyl and carbonyl groups, conferring measurable advantages in aqueous solubility (increase by a factor of 4 to >4000) and metabolic degradation rate reduction in most contexts relative to gem-dimethyl counterparts [1]. The heterocyclic oxygen atom contributes hydrogen bond acceptor capacity and modulates amine basicity (predicted pKa 9.03±0.10), altering solubility, logD, and permeability profiles compared to purely alkyl-substituted piperazines [2]. A generic substitution with a non-oxetane analog would fail to reproduce these property-modulating effects and would not serve as an equivalent intermediate for synthesizing oxetane-containing drug candidates disclosed in recent patent literature [3].

Quantitative Differentiation Evidence: 1-(Oxetan-3-YL)piperazine vs. Structural Comparators


Oxetane vs. gem-Dimethyl Substitution: Aqueous Solubility Enhancement by 4- to >4000-Fold

Replacement of a gem-dimethyl group with an oxetane moiety, as exemplified in 1-(Oxetan-3-YL)piperazine relative to gem-dimethyl-substituted piperazine analogs, produces a measurable increase in aqueous solubility. The enhancement ranges from a factor of 4 to more than 4000 depending on the specific structural context, while simultaneously reducing the rate of metabolic degradation in most cases [1]. The predicted pKa of 1-(Oxetan-3-YL)piperazine is 9.03±0.10, with calculated LogP values ranging from -0.7 (XLOGP3) to 0.03 (consensus), positioning this compound as a moderately polar building block .

Medicinal chemistry Physicochemical property optimization Bioisosteric replacement

pKa Modulation: Oxetane-Proximal Amine Basicity (pKa 9.03) vs. Piperidine and 4-Piperidone Analogs

The pKa of the piperazine amine in 1-(Oxetan-3-YL)piperazine is predicted to be 9.03±0.10 . In systematic studies of 4-substituted piperidines, the oxetane-containing analog exhibited pKa values intermediate between the corresponding piperidine and the 4-piperidone (ketone) analog. The more polar oxetane resulted in a lower LogD compared to the ketone analog, a property potentially advantageous for reducing hERG binding or CYP activity [1]. For procurement decisions, this pKa value provides a reference point for predicting ionization state and permeability behavior at physiological pH relative to alternative amine-containing building blocks.

Physicochemical property optimization Amine basicity ADME prediction

Solubility Classification: Predicted High Aqueous Solubility (86.7 mg/mL) vs. Alternative Heterocyclic Piperazines

1-(Oxetan-3-YL)piperazine exhibits a predicted ESOL solubility of 86.7 mg/mL (0.61 mol/L), corresponding to a Log S (ESOL) value of -0.21, which falls within the 'Very soluble' classification on the Log S solubility scale (soluble category defined as Log S > -2) . This predicted solubility derives from topological calculations (Delaney method) based on the compound's molecular structure . Additionally, an alternative calculation estimates the solubility as extremely soluble (1000 g/L at 25°C) . In comparison, piperazine analogs bearing purely alkyl or cycloalkyl substituents (e.g., 1-cyclopropylpiperazine) are expected to exhibit lower aqueous solubility due to the absence of the polar oxetane oxygen atom.

Aqueous solubility Formulation ADME prediction

Patent-Validated Utility: Incorporation into Syk and ATR Kinase Inhibitor Scaffolds

1-(Oxetan-3-YL)piperazine serves as a key intermediate for constructing the pharmacologically relevant 4-(oxetan-3-yl)piperazin-1-yl fragment present in multiple patented therapeutic candidates. A patent disclosure (2023) describes crystalline succinate salts of 6-(6-aminopyrazin-2-yl)-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine, a Syk inhibitor targeting cancer and inflammatory conditions [1]. Additionally, the oxetane-piperazine motif appears in the structure of the clinical-stage ATR kinase inhibitor M4344 (VX-803), an orally available antineoplastic agent involved in DNA damage response pathways [2]. In contrast, generic alkyl-substituted piperazines (e.g., 1-methylpiperazine, CAS 109-01-3) lack the specific structural features required to generate these particular inhibitor pharmacophores.

Kinase inhibition Oncology Immunology Patent analysis

Optimal Application Scenarios for Procuring 1-(Oxetan-3-YL)piperazine (CAS 1254115-23-5)


Medicinal Chemistry: Synthesis of Syk and ATR Kinase Inhibitor Candidates

Procure 1-(Oxetan-3-YL)piperazine as a strategic intermediate for constructing 4-(oxetan-3-yl)piperazin-1-yl pharmacophores. This fragment is present in patent-disclosed Syk inhibitors targeting cancer and inflammatory diseases, as well as in the clinical-stage ATR kinase inhibitor M4344 (VX-803), an orally available antineoplastic agent involved in DNA damage response modulation .

Lead Optimization: Physicochemical Property Modulation via Bioisosteric Replacement

Incorporate this oxetane-containing piperazine building block into lead series to achieve measurable improvements in aqueous solubility (4- to >4000-fold increase) and metabolic stability compared to gem-dimethyl-substituted analogs . The predicted pKa of 9.03±0.10 and the polar oxetane oxygen provide a unique property profile that modulates LogD and amine basicity, potentially reducing hERG binding or CYP activity relative to ketone-containing comparators [1].

Aqueous-Phase Synthesis and High-Concentration Stock Solution Preparation

The high predicted aqueous solubility of 1-(Oxetan-3-YL)piperazine (86.7 mg/mL; Log S = -0.21, classified as 'Very soluble') makes it an advantageous building block for aqueous-phase reactions, enabling simplified workup procedures and efficient purification . This solubility profile also supports preparation of high-concentration stock solutions for automated parallel synthesis workflows.

Fragment-Based Drug Discovery (FBDD) Library Construction

As a low-molecular-weight (142.2 g/mol) fragment with favorable ligand efficiency metrics including XLogP3 of -0.7 and topological polar surface area of 24.5 Ų, 1-(Oxetan-3-YL)piperazine meets fragment library criteria for solubility and structural simplicity . The oxetane motif introduces three-dimensional character (100% Csp³ fraction) and hydrogen bond acceptor capacity, enhancing the compound's utility as a versatile fragment for hit identification campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Oxetan-3-YL)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.